4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2,6-diphenylthieno[2,3-d]pyrimidine
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Overview
Description
4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2,6-diphenylthieno[2,3-d]pyrimidine is a complex organic compound known for its diverse applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a piperazine ring, and a benzodioxole moiety. It is often studied for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2,6-diphenylthieno[2,3-d]pyrimidine typically involves multiple steps. One common method starts with the preparation of 1-(1,3-benzodioxol-5-ylmethyl)piperazine, which is then reacted with 2,6-diphenylthieno[2,3-d]pyrimidine under specific conditions to form the final product. The reaction often requires the use of anhydrous solvents, such as xylene, and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring. The reaction conditions are carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2,6-diphenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the piperazine ring.
Scientific Research Applications
4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2,6-diphenylthieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2,6-diphenylthieno[2,3-d]pyrimidine involves its interaction with various molecular targets. It acts as a dopamine receptor agonist, particularly targeting the D2 and D3 receptors . This interaction leads to the modulation of dopaminergic pathways, which is crucial in the treatment of neurological disorders. Additionally, it exhibits α2-adrenergic antagonist properties, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piribedil: Another dopamine receptor agonist with similar therapeutic applications.
Ropinirole: A compound used in the treatment of Parkinson’s disease, also targeting dopamine receptors.
Pramipexole: Another dopamine agonist with applications in treating neurological disorders.
Uniqueness
4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2,6-diphenylthieno[2,3-d]pyrimidine is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a thieno[2,3-d]pyrimidine core with a benzodioxole moiety and a piperazine ring allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C30H26N4O2S |
---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2,6-diphenylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C30H26N4O2S/c1-3-7-22(8-4-1)27-18-24-29(31-28(32-30(24)37-27)23-9-5-2-6-10-23)34-15-13-33(14-16-34)19-21-11-12-25-26(17-21)36-20-35-25/h1-12,17-18H,13-16,19-20H2 |
InChI Key |
NXBFPIFQEVHTHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=C5C=C(SC5=NC(=N4)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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